Iberiotoxin: A Technical Guide to its Discovery, Origin, and Characterization
Iberiotoxin: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iberiotoxin (IbTX), a potent and selective blocker of the high-conductance calcium-activated potassium channel (BK channel), has become an indispensable tool in pharmacology and neuroscience research. This technical guide provides a comprehensive overview of the discovery, origin, and detailed characterization of Iberiotoxin. It outlines the seminal experiments that led to its identification and purification from the venom of the scorpion Buthus tamulus (now Hottentotta tamulus), and delves into the methodologies used to elucidate its mechanism of action. This document is intended to serve as a detailed resource, providing researchers with the necessary information to understand and utilize this critical pharmacological agent.
Discovery and Origin
Iberiotoxin was first isolated and characterized in 1990 by Galvez and colleagues from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly classified as Buthus tamulus)[1][2]. The discovery was the result of a screening effort to identify novel peptidyl probes for the high-conductance Ca2+-activated K+ channel (PK,Ca or BK channel)[2]. The venom of H. tamulus was found to contain two minor components that could block the activity of these channels, with Iberiotoxin being one of them[2].
Physicochemical and Pharmacological Properties
Iberiotoxin is a 37-amino acid peptide with a molecular weight of approximately 4.3 kDa[2][3]. Its primary structure displays a 68% sequence homology with charybdotoxin, another well-known scorpion toxin that also inhibits potassium channels[2]. However, a key difference lies in their net charge; Iberiotoxin has four more acidic and one less basic amino acid residue, making it significantly less positively charged than charybdotoxin[3].
Table 1: Physicochemical Properties of Iberiotoxin
| Property | Value | Reference |
| Source | Hottentotta tamulus (formerly Buthus tamulus) | [1][2] |
| Amino Acid Residues | 37 | [1] |
| Molecular Weight | ~4.3 kDa (4230.8 Da) | [2] |
| Molecular Formula | C179H274N50O55S7 | [1] |
| Amino Acid Sequence | pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH | [4] |
| Disulfide Bridges | Cys7-Cys28, Cys13-Cys33, Cys17-Cys35 | [4] |
Table 2: Pharmacological Properties of Iberiotoxin
| Parameter | Value | Conditions | Reference |
| Target | High-conductance Ca2+-activated K+ channel (BK channel) | [1][2] | |
| IC50 | ~250 pM | Single channel recordings in excised membrane patches from bovine aortic smooth muscle | [3] |
| Kd | ~1 nM | [1][4] | |
| Ki | 250 pM | Partial inhibitor of 125I-ChTX binding in bovine aortic sarcolemmal membrane vesicles | [2][3] |
| Mechanism of Action | Binds to the outer face of the BK channel, decreasing both the probability of opening and the mean open time. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of Iberiotoxin.
Purification of Iberiotoxin from Scorpion Venom
The purification of Iberiotoxin is a multi-step process involving ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC)[2].
3.1.1. Venom Extraction and Preparation
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Lyophilized crude venom from Hottentotta tamulus is the starting material.
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Dissolve 25 mg of the lyophilized venom in 20 mM sodium borate buffer, pH 9.0.
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Centrifuge the solution at 27,000 x g for 15 minutes to remove any insoluble material.
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Filter the supernatant through a 0.2-µm pore size filter (e.g., Millex-GV).
3.1.2. Ion-Exchange Chromatography
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Column: Mono S cation exchange column (HR5/5, Pharmacia LKB Biotechnology Inc.).
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Equilibration Buffer: 20 mM sodium borate, pH 9.0.
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Flow Rate: 0.5 ml/min.
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Procedure:
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Load the filtered venom extract onto the equilibrated Mono S column.
-
Wash the column with the equilibration buffer to elute unbound material.
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Elute the bound peptides using a linear gradient of NaCl (0 to 0.75 M) over a specified time (e.g., 1 hour).
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Collect fractions and monitor the absorbance at 280 nm.
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Assay the fractions for their ability to inhibit 125I-charybdotoxin binding to identify the active fractions containing Iberiotoxin.
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3.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Column: C18 reversed-phase HPLC column (e.g., 300 Å pore size, 25 x 0.46 cm, 5-µm particle size; The Separations Group).
-
Mobile Phase A: 10 mM trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: A mixture of isopropyl alcohol and acetonitrile (2:1, v/v) in 4 mM TFA.
-
Flow Rate: 0.5 ml/min.
-
Procedure:
-
Pool the active fractions from the ion-exchange chromatography.
-
Load the pooled sample onto the C18 column equilibrated with Mobile Phase A.
-
Elute the peptides using a linear gradient of 12-19% Mobile Phase B over 36 minutes.
-
Collect 1.2 ml fractions.
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Lyophilize the collected fractions and reconstitute them in an appropriate buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl, pH 7.4) for further analysis.
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Characterization of Iberiotoxin
3.2.1. Polyacrylamide Gel Electrophoresis (PAGE)
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To determine the molecular weight and purity of the purified Iberiotoxin, perform SDS-PAGE under reducing and non-reducing conditions using a standard protocol (e.g., Laemmli method). A single band at approximately 4.3 kDa is expected.
3.2.2. Amino Acid Sequencing
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The amino acid sequence of Iberiotoxin was originally determined by Edman degradation[2].
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Reduction and Alkylation: Reduce the disulfide bonds of the purified peptide with a reducing agent (e.g., dithiothreitol) and then alkylate the resulting free sulfhydryl groups (e.g., with iodoacetamide) to prevent re-oxidation.
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Edman Degradation Cycles: Subject the reduced and alkylated peptide to automated Edman degradation. In each cycle, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved from the peptide chain with trifluoroacetic acid, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by chromatography. This process is repeated sequentially to determine the entire amino acid sequence.
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Electrophysiological Analysis of Iberiotoxin Activity
The blocking effect of Iberiotoxin on BK channels is characterized using single-channel recordings in a planar lipid bilayer system.
3.3.1. Planar Lipid Bilayer Formation
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Lipid Solution: Prepare a solution of synthetic phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine and 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine in a 7:3 ratio) in a non-polar solvent like n-decane.
-
Bilayer Chamber: Use a two-compartment chamber separated by a thin partition with a small aperture (50-250 µm).
-
Bilayer Formation: "Paint" the lipid solution across the aperture to form a lipid bilayer.
3.3.2. Single-Channel Recording
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Solutions:
-
Internal (cis) solution: Typically contains a high concentration of KCl (e.g., 150 mM), a buffering agent (e.g., 10 mM HEPES, pH 7.2), and a defined concentration of free Ca2+ (e.g., buffered with EGTA to the desired concentration).
-
External (trans) solution: Can be identical to the internal solution or varied to study ion selectivity.
-
-
Channel Incorporation: Add membrane vesicles containing BK channels to the cis chamber. Fusion of the vesicles with the planar bilayer will incorporate the channels.
-
Data Acquisition:
-
Use a patch-clamp amplifier to apply a holding potential across the bilayer and record the ionic current flowing through the single channel.
-
Apply Iberiotoxin to the external (trans) side of the channel.
-
Record the channel activity before and after the addition of the toxin to observe the blocking effect, which manifests as an increase in the duration of the closed state and a decrease in the open probability.
-
Visualizations
Diagram 1: Iberiotoxin Purification Workflow
Caption: Workflow for the purification of Iberiotoxin from scorpion venom.
Diagram 2: Iberiotoxin Mechanism of Action on BK Channels
Caption: Iberiotoxin blocks the BK channel from the extracellular side.
References
- 1. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 2. Purification and characterization of a unique, potent, peptidyl probe for the high conductance calcium-activated potassium channel from venom of the scorpion Buthus tamulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
